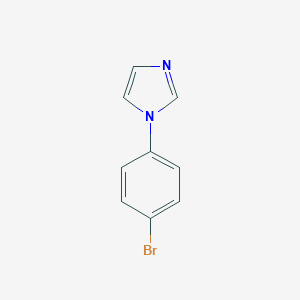

1-(4-Bromophenyl)imidazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-bromophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERULNRLZWOYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370826 | |

| Record name | 1-(4-Bromophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10040-96-7 | |

| Record name | 1-(4-Bromophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Bromophenyl Imidazole and Its Analogs

Established Synthetic Routes for Imidazole (B134444) Derivatives

The construction of the imidazole scaffold is a cornerstone of heterocyclic chemistry, with several named reactions and strategies developed for its synthesis. These methods often allow for the introduction of a wide variety of substituents, enabling the creation of a diverse library of imidazole-containing compounds.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. bohrium.comingentaconnect.com These reactions are prized for their atom economy, reduction of reaction steps, and the ability to generate complex molecules from simple starting materials, which is particularly advantageous in drug discovery and development. bohrium.com

The Debus-Radziszewski imidazole synthesis is a classic and commercially significant multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com The reaction proceeds by condensing the dicarbonyl compound (e.g., glyoxal (B1671930) or benzil), an aldehyde, and ammonia. slideshare.net

The mechanism is thought to occur in two main stages. First, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde to form the final imidazole product. wikipedia.orgscribd.com A key adaptation of this method for producing N-substituted imidazoles, such as 1-(4-bromophenyl)imidazole, involves replacing one equivalent of ammonia with a primary amine. wikipedia.org In this case, 4-bromoaniline (B143363) would serve as the primary amine component.

Table 1: Reactants in the Debus-Radziszewski Synthesis for 1-Aryl-Substituted Imidazoles

| Component | Example | Role |

| 1,2-Dicarbonyl | Glyoxal, Benzil | Forms the C4-C5 bond of the imidazole ring |

| Aldehyde | Formaldehyde (B43269) | Forms the C2 atom of the imidazole ring |

| Amine Source 1 | Ammonium (B1175870) acetate (B1210297) | Source of N1 atom |

| Amine Source 2 | 4-Bromoaniline | Source of N3 atom and the N1-substituent |

This method's versatility allows for the synthesis of a wide range of tri- and tetrasubstituted imidazoles by varying the dicarbonyl, aldehyde, and amine components. nih.gov

The Van Leusen imidazole synthesis is another powerful method for creating imidazoles, particularly 1-substituted and 1,5-disubstituted derivatives. tsijournals.comorganic-chemistry.org This reaction utilizes toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent, which acts as a three-atom synthon. tsijournals.comorganic-chemistry.org The synthesis proceeds via a [3+2] cycloaddition between TosMIC and an aldimine, which is typically formed in situ from an aldehyde and a primary amine. organic-chemistry.orgwikipedia.org

For the synthesis of a compound like this compound, 4-bromoaniline would be reacted with an appropriate aldehyde to form the necessary aldimine intermediate. This intermediate then reacts with TosMIC in the presence of a base. nih.gov The reaction involves the initial deprotonation of TosMIC, followed by cycloaddition to the imine double bond. Subsequent elimination of p-toluenesulfinic acid yields the imidazole ring. tsijournals.comnih.gov This method is noted for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org

Table 2: Key Components in Van Leusen Imidazole Synthesis

| Component | Chemical Name | Function |

| Aldehyde | e.g., Formaldehyde | Forms the C2 of the imidazole ring |

| Primary Amine | e.g., 4-Bromoaniline | Forms the N1 of the imidazole ring and provides the N-substituent |

| Isocyanide Reagent | Toluenesulfonylmethyl isocyanide (TosMIC) | Provides C4, N3, and C5 atoms for the imidazole ring |

| Base | e.g., Potassium Carbonate | Promotes the reaction by deprotonating TosMIC |

One-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and simplify purification processes. asianpubs.org Many modern methods for imidazole synthesis are designed as one-pot procedures, often as three or four-component reactions. organic-chemistry.orgacs.org

For example, 1,2,4,5-tetrasubstituted imidazoles can be efficiently synthesized in a one-pot reaction by condensing a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium acetate. bohrium.com To synthesize an analog of this compound using this approach, 4-bromoaniline would be used as the primary amine. Catalysts such as p-toluenesulfonic acid, nih.gov ferric chloride, or even solvent-free conditions under microwave irradiation are often employed to improve yields and reaction rates. bohrium.comasianpubs.org These strategies offer a convenient and environmentally friendlier path to highly substituted imidazole derivatives. asianpubs.org

Another major route to imidazole derivatives involves the construction of an acyclic precursor containing the necessary atoms, followed by an intramolecular cyclization step to form the heterocyclic ring.

The condensation of o-phenylenediamine (B120857) with aldehydes is a well-established method for the synthesis of 2-substituted benzimidazoles, which are analogs of imidazoles featuring a fused benzene (B151609) ring. mdpi.com While this specific reaction directly yields a benzimidazole (B57391), not an imidazole, it is a highly relevant cyclization strategy in the synthesis of related heterocyclic structures.

In this reaction, o-phenylenediamine reacts with an aldehyde, such as 4-bromobenzaldehyde. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidative aromatization to furnish the benzimidazole ring. mdpi.com Various catalysts, including ammonium chloride or supported gold nanoparticles, can promote this transformation under mild conditions. mdpi.comnih.gov This method highlights a common strategy where a diamine is condensed with a carbonyl-containing compound to build the heterocyclic core. nih.govyoutube.com

Cyclization Reactions of Appropriate Precursors

Reactions Involving Chalcones and Benzylamines for 1,2,4-Trisubstituted Imidazoles

A novel and straightforward method for synthesizing 1,2,4-trisubstituted-(1H)-imidazoles involves a copper(II) triflate (Cu(OTf)₂) and iodine (I₂) catalyzed reaction of chalcones and benzylamines. acs.org This process is characterized by an unusual cleavage of the C-C bond in the chalcone (B49325) molecule. acs.org The reaction demonstrates good tolerance for a variety of functional groups, resulting in moderate to good product yields. acs.org

The general procedure involves adding copper triflate (10 mol %) and iodine (20 mol %) to a mixture of one equivalent of chalcone and five equivalents of benzylamine (B48309) in a Schlenk tube. acs.org Toluene (B28343) is used as the solvent, and the reaction is stirred at 70°C for 24 hours in the presence of air. acs.org Optimization of the solvent revealed that toluene produced a better yield (48%) compared to other solvents like DMSO, EtOH, THF, DMF, and acetonitrile. acs.org The protocol has been successfully scaled up to a gram-scale synthesis, indicating its potential for various applications. acs.org

The proposed mechanism for this transformation involves several steps. It begins with the addition of amine to an imine, followed by a rearrangement. Air oxidation then leads to an intermediate which, after iodonium (B1229267) ion formation and intramolecular cyclization, undergoes nucleophilic substitution by benzylamine. Finally, imine formation and subsequent C-C bond cleavage result in the aromatized 1,2,4-trisubstituted-(1H)-imidazole product. acs.org

Green Chemistry Approaches in Imidazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of imidazole derivatives to enhance efficiency, reduce waste, and utilize more environmentally benign catalysts.

Solvent-Free Conditions for Enhanced Efficiency and Selectivity

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry for imidazole synthesis. These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures. rsc.orghilarispublisher.com One such approach involves the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate under microwave irradiation in the presence of cupric chloride (CuCl₂·2H₂O) as a catalyst. derpharmachemica.com This method is noted for its smooth reaction progression and excellent yields of highly pure products. derpharmachemica.com

Another innovative solvent-free method utilizes a magnetically supported Lewis acidic deep eutectic solvent on magnetic nanoparticles (LADES@MNP) as a catalyst. rsc.org This system facilitates the one-pot, multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under sonication, achieving good to excellent yields under mild conditions. rsc.org A key advantage of this catalyst is its easy recovery via magnetic separation and its reusability for multiple reaction cycles without a significant loss of activity. rsc.org

Molecular iodine has also been employed as an efficient and non-toxic catalyst for the solvent-free, three-component condensation of benzil, benzonitrile (B105546) derivatives, and primary amines to produce 1,2,4,5-tetrasubstituted imidazoles with high yields. researchgate.net

Catalytic Systems in Imidazole Synthesis (e.g., KMnO₄, ZrO₂ nanopowder)

A variety of catalytic systems have been developed to promote the synthesis of imidazoles under green conditions.

Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate in an acidic solution can directly oxidize certain 2-substituted-4,5-di(2-furyl)-1H-imidazoles, leading to strong chemiluminescence. nih.gov This property has been explored for analytical applications, such as the determination of albumin. nih.gov

Zirconia Nanopowder (ZrO₂): Nano zirconia (ZrO₂) has emerged as a highly efficient and reusable heterogeneous catalyst for the synthesis of substituted imidazoles. hilarispublisher.comnih.gov It is particularly effective in multicomponent reactions under solvent-free conditions. hilarispublisher.com The catalytic activity of ZrO₂ is influenced by its crystal phase (monoclinic and tetragonal). hilarispublisher.com The proposed mechanism involves the activation of the C=O bond by the nano ZrO₂ catalyst, followed by the formation of a diamine intermediate and its subsequent condensation with an activated isatin (B1672199) derivative. hilarispublisher.com This method is advantageous due to the use of simple starting materials, ease of operation, and the recyclability of the catalyst. hilarispublisher.com Zirconia-based nanocatalysts have also been successfully used for the synthesis of benzimidazole-fused heterocycles through intermolecular C-N bond formation. nih.govnih.gov

Other Catalytic Systems: Cerium-immobilized silicotungstic acid nanoparticle-impregnated zirconia (Ce@STANPs/ZrO₂) has been reported as a highly efficient and recyclable catalyst for the synthesis of isatin-based imidazoles under microwave irradiation in water. acs.org The catalyst activates the C=O bond, facilitating the multi-component reaction. acs.org

Specific Synthetic Protocols for this compound and Related Structures

Synthesis of 1-(4-Bromophenyl)-2,5-diphenyl-1H-imidazole

While a direct synthesis for 1-(4-Bromophenyl)-2,5-diphenyl-1H-imidazole was not found in the provided search results, a closely related compound, 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole , has been synthesized. nih.gov The synthesis was achieved with an 84% yield, and the product was characterized as colorless plates with a melting point of 396–398 K. nih.gov X-ray diffraction analysis revealed that the two phenyl rings and the 4-bromophenyl ring are oriented at dihedral angles of 30.1(2)°, 64.3(3)°, and 42.0(2)°, respectively, relative to the imidazole ring. nih.gov

Synthesis of 1-(4-Bromophenyl)-5-phenyl-2-(p-tolyl)-1H-imidazole

A synthetic protocol for a structurally similar compound, 4-(4-Bromophenyl)-2-(p-tolyl)-1H-imidazole , has been described. acs.org This compound was synthesized with a 92% yield and obtained as a light yellow solid with a melting point of 210 °C. acs.org The synthesis involved a [3+2] cyclization of a vinyl azide (B81097) with an amidine under catalyst-free conditions. acs.org

Synthesis of 1-(4-Bromophenyl)-5-phenyl-2-(thiophen-2-yl)-1H-imidazole

The synthesis of 1-(4-bromophenyl)-5-phenyl-2-(thiophen-2-yl)-1H-imidazole has been achieved through a multi-component reaction. One notable method involves the condensation of 4-bromoaniline, benzaldehyde (B42025), and thiophene-2-carboxaldehyde in the presence of a catalyst.

A common approach utilizes a one-pot synthesis where 4-bromoaniline, an appropriate aldehyde (in this case, a combination of benzaldehyde and thiophene-2-carboxaldehyde precursors or equivalents), and a source of ammonia are reacted in a suitable solvent. The reaction proceeds through the formation of an imine intermediate, followed by cyclization and subsequent aromatization to yield the desired imidazole core. The specific conditions, such as temperature and catalyst, can be varied to optimize the yield.

Synthesis of 1-(4-Bromophenyl)-2-((4-ethyl-5-(((1-methyl-1H-imidazole-2-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)ethane-1-one

The synthesis of this complex molecule involves a multi-step process, beginning with the preparation of the core heterocyclic systems. A plausible synthetic route involves the initial synthesis of a this compound derivative bearing a reactive handle, such as a 2-thiol group.

Separately, the 4-ethyl-5-(((1-methyl-1H-imidazole-2-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol moiety is constructed. This is typically achieved through the cyclization of a thiocarbohydrazide (B147625) derivative with appropriate reagents. zsmu.edu.ua The final step involves the coupling of these two heterocyclic units. The thiol group on the this compound can be reacted with a haloacetyl derivative of the triazole, or a similar electrophilic partner, to form the thioether linkage and yield the final product.

Synthesis of 2-((1-(4-Bromophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole.mdpi.com

The synthesis of 2-((1-(4-Bromophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole can be achieved through the nucleophilic substitution of a suitable precursor. mdpi.com A common method involves the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with 4-bromophenylhydrazine.

The reaction is typically carried out in a polar solvent, such as methanol (B129727), in the presence of a base like triethylamine (B128534) (Et3N) to neutralize the hydrochloric acid formed during the reaction. The mixture is heated under reflux for several hours to ensure the completion of the reaction. mdpi.com The product is then isolated and purified by standard laboratory techniques.

Table 1: Reactants and Conditions for the Synthesis of 2-((1-(4-Bromophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole mdpi.com

| Reactant 1 | Reactant 2 | Solvent | Base | Condition |

|---|

Synthesis of Ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate.nih.gov

A key method for the synthesis of this imidazole derivative is through a cycloaddition reaction. nih.gov This approach involves the reaction of an imidoyl chloride with ethyl isocyanoacetate.

The synthesis starts with the preparation of the N-(4-bromophenyl)-4-fluorobenzimidoyl chloride. This intermediate is then reacted with ethyl isocyanoacetate in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction is typically initiated at a low temperature and then allowed to warm to room temperature. The desired product, ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate, is obtained after purification, often by column chromatography, in moderate yields. nih.gov

Synthesis of 4-(4-bromophenyl)-1-octyl-1H-imidazole

The synthesis of 4-(4-bromophenyl)-1-octyl-1H-imidazole can be accomplished through the N-alkylation of 4-(4-bromophenyl)-1H-imidazole. The starting imidazole can be prepared via the condensation of 4-bromophenacyl bromide with formamide (B127407).

The subsequent N-alkylation is achieved by reacting 4-(4-bromophenyl)-1H-imidazole with an octyl halide, such as 1-bromooctane, in the presence of a base. A variety of bases can be used, including sodium hydride or potassium carbonate, in a suitable aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at an elevated temperature to drive the reaction to completion.

Synthesis of 2-(4-bromophenyl)-1H-imidazole-4,5-dicarbonitrile

The synthesis of 2-(4-bromophenyl)-1H-imidazole-4,5-dicarbonitrile can be achieved by the condensation of diaminomaleonitrile (B72808) (DAMN) with 4-bromobenzaldehyde. This reaction is a common method for the preparation of 2-substituted imidazole-4,5-dicarbonitriles.

The reaction is typically carried out in a suitable solvent, such as acetic acid or ethanol, and may be catalyzed by an acid or a Lewis acid. The mixture is heated, often under reflux, to promote the cyclization and dehydration steps that lead to the formation of the imidazole ring. The product can then be isolated by filtration and purified by recrystallization.

Synthesis of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole.nih.gov

This azo-coupled imidazole derivative is synthesized through a diazonium coupling reaction. nih.gov The synthesis begins with the preparation of 4,5-bis(4-methoxyphenyl)-1H-imidazole, which can be synthesized by the condensation of 4,4'-dimethoxybenzil (B72200) with formamide or by other established methods. ijsrp.org

Separately, 4-bromoaniline is diazotized using sodium nitrite (B80452) in an acidic medium, typically hydrochloric or tetrafluoroboric acid, at a low temperature to form the 4-bromophenyldiazonium salt. This diazonium salt is then added to a solution of the 4,5-bis(4-methoxyphenyl)-1H-imidazole in a suitable solvent, often with a basic catalyst, to facilitate the electrophilic substitution at the 2-position of the imidazole ring. This results in the formation of the desired azo compound, which adopts a trans configuration about the N=N double bond. nih.gov

Chemical Reactivity and Derivatization of 1 4 Bromophenyl Imidazole

The reactivity of 1-(4-Bromophenyl)imidazole is largely dictated by the interplay between the electron-rich imidazole (B134444) ring and the electrophilic center at the bromine-substituted carbon of the phenyl ring. This dynamic allows for a variety of reactions that can selectively modify different parts of the molecule.

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom attached to the phenyl ring of this compound is susceptible to nucleophilic substitution, a fundamental class of reactions in organic synthesis. This process involves the replacement of the bromine atom by a nucleophile, a chemical species that donates an electron pair to form a new chemical bond.

One of the most powerful and widely used nucleophilic substitution reactions involving aryl bromides is the Suzuki-Miyaura coupling . This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as an aryl boronic acid. For instance, the reaction of (4-(4-Bromophenyl)-1H-imidazol-2-yl)methanamine with aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base affords biaryl derivatives. This method is highly efficient for creating complex molecular architectures.

| Reaction Type | Conditions | Products | Key Findings |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%), DMF, LiHMDS, 25°C, 24–48 hrs | Biaryl derivatives | Enables C-C bond formation with aryl boronic acids; catalytic efficiency >90% |

This table illustrates the conditions and outcomes of the Suzuki-Miyaura coupling reaction with a derivative of this compound.

Other nucleophiles such as amines, thiols, and alkoxides can also displace the bromine atom, leading to the formation of a diverse range of functionalized imidazole derivatives. These reactions typically require a catalyst, often a transition metal complex, to facilitate the substitution on the relatively unreactive aryl halide.

Oxidation and Reduction Reactions

The imidazole ring within this compound can participate in both oxidation and reduction reactions, although these are generally less common for this specific compound. The susceptibility of the imidazole ring to oxidation is influenced by the reaction conditions and the nature of the oxidizing agent. For instance, atmospheric oxidation of imidazole can be initiated by hydroxyl radicals, proceeding through either OH-addition or H-abstraction pathways. rsc.org Theoretical studies have shown that OH addition to the carbon atoms of the imidazole ring is kinetically more favorable than hydrogen abstraction. rsc.org

In the context of substituted imidazoles, oxidation can lead to various products. For example, the oxidation of coordinated imidazole complexes with reagents like aqueous bromine or hypobromous acid can result in ring cleavage and the formation of products such as parabanic acid derivatives or dioxamides. researchgate.net

Reduction reactions of the imidazole moiety are also possible. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups, they can also potentially affect the imidazole ring under certain conditions. leah4sci.com A milder reducing agent, sodium borohydride (B1222165) (NaBH₄), is typically used for the reduction of aldehydes and ketones and is less likely to affect the aromatic imidazole ring. leah4sci.com

Cyclization Reactions for Fused Heterocyclic Systems

The imidazole ring of this compound can serve as a foundational component for the construction of more complex, fused heterocyclic systems. These reactions are of significant interest as they can lead to novel classes of biologically active compounds. sioc-journal.cn The direct functionalization of C-H bonds within imidazole-fused heterocycles is a modern and eco-friendly approach to synthesize functionalized molecules. sioc-journal.cn

One strategy involves the reaction of a suitable precursor with reagents that can form a new ring fused to the imidazole. For example, the reaction of 2-aza-21-carbaporphyrins with tosylmethylisocyanide (TOSMIC) can lead to the formation of imidazole-fused carbaporphyrinoids. rsc.org This approach highlights the versatility of the imidazole core in constructing larger, polycyclic aromatic systems.

Azo Coupling Reactions

Azo coupling reactions involve the reaction of a diazonium salt with an electron-rich aromatic compound to form an azo compound, characterized by the -N=N- functional group. youtube.comyoutube.com In this type of reaction, the this compound can act as the coupling component, provided the aromatic ring is sufficiently activated. The imidazole ring itself is electron-rich and can potentially participate in such reactions.

The general mechanism involves the electrophilic attack of the diazonium ion on the activated aromatic ring. youtube.com For efficient coupling, the reaction is typically carried out with an aromatic compound bearing a strong electron-donating group. youtube.com The resulting azo dyes are often colored due to their highly conjugated systems. youtube.comyoutube.com

Functionalization and Derivatization Strategies

The strategic introduction of various functional groups onto the this compound scaffold is a key aspect of its synthetic utility, allowing for the fine-tuning of its chemical and physical properties.

Introduction of Electron-Withdrawing and Electron-Donating Substituents

The electronic properties of the this compound molecule can be significantly altered by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). studypug.compearson.com EWGs, such as nitro groups (-NO₂) or cyano groups (-CN), decrease the electron density of the aromatic system, making it less nucleophilic and more susceptible to nucleophilic attack. studypug.comotterbein.edu Conversely, EDGs, such as alkoxy groups (-OR) or amino groups (-NH₂), increase the electron density, enhancing the nucleophilicity of the ring and directing electrophilic substitution to the ortho and para positions. studypug.comyoutube.com

The introduction of a nitro group, an EWG, onto the imidazole ring, as seen in 1-(4-Bromophenyl)-2-methyl-4-nitro-1H-imidazole, influences the crystal packing through halogen-nitro bond interactions. nih.gov The presence of a carboxylic acid group, another EWG, in 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid, also modifies the molecule's properties. uni.lu

Formation of Schiff Bases and Subsequent Cyclization

Schiff bases, or imines, are a class of compounds typically formed through the condensation of a primary amine with an aldehyde or a ketone. In the context of this compound, the formation of Schiff bases can be envisaged through derivatives bearing either an amino or a formyl group. While direct synthesis of a Schiff base from this compound itself is not the primary route, its derivatives are valuable precursors. For instance, the introduction of a formyl group onto the imidazole ring, creating a derivative such as this compound-2-carboxaldehyde, would provide the necessary carbonyl functionality for reaction with various primary amines.

The general synthetic strategy involves the reaction of an imidazole-based aldehyde with an amine, often under acidic catalysis, to yield the corresponding Schiff base. These imidazole-containing Schiff bases are not merely synthetic curiosities; they serve as versatile intermediates for the construction of more elaborate heterocyclic systems through subsequent cyclization reactions.

For example, Schiff bases derived from imidazole aldehydes can undergo intramolecular cyclization to form fused heterocyclic systems. The specific nature of the cyclization product depends on the substituents present on the Schiff base and the reaction conditions employed. This methodology provides a powerful tool for accessing novel molecular scaffolds.

A related area of research involves the use of imidazole derivatives in the synthesis of complex heterocyclic structures. For instance, C-2 aroyl substituted imidazolo methanol (B129727) derivatives can be synthesized and subsequently used as starting materials for cyclization reactions to obtain heterobicyclic imidazoxazinone derivatives. nih.gov In one study, C-2 aroyl imidazole derivatives were reduced with sodium borohydride (NaBH₄) to yield the corresponding methanol derivatives, which were then reacted with chloroacetyl chloride to undergo a cyclization reaction, forming 1,4-imidazoxazinone derivatives. nih.gov

| Starting Material | Reagents | Product | Yield (%) | Ref |

| C-2 aroyl substituted imidazole derivatives | 1. NaBH₄, Methanol; 2. Chloroacetyl chloride, Base | 1,4-Imidazoxazinone derivatives | Not specified | nih.gov |

| (4-Bromophenyl)(4-(4-bromophenyl)-1H-imidazol-2-yl)methanol | Not specified for cyclization | Not specified for cyclization | 65 (for the methanol derivative) | nih.gov |

This table illustrates a general pathway for the cyclization of imidazole derivatives, a reaction type that Schiff bases derived from similar precursors could potentially undergo.

Furthermore, the synthesis of imidazole-fused 1,4-benzoxazepines has been achieved through 7-exo-dig cyclizations. nih.gov This involves the condensation of o-diaminobenzene with aldehydes, followed by O-propargylation and subsequent cyclization, demonstrating the utility of condensation and cyclization strategies in building complex imidazole-containing architectures. nih.gov

Development of Complex Molecular Architectures Bearing the this compound Moiety

The this compound scaffold is a valuable building block for the synthesis of complex molecular architectures, owing to the reactive handles provided by both the imidazole and the bromophenyl moieties. The bromine atom, in particular, is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents at the para-position of the phenyl ring.

One notable example is the synthesis of π-extended, tetra-substituted imidazole derivatives. In a study focused on creating a library of such molecules, 2-(1-(4-bromophenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)phenol (PHPI-Br) was synthesized. bwise.kr This complex molecule incorporates the this compound unit into a larger, fused aromatic system. The synthesis of these complex imidazoles generally involves a multi-component reaction between a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). In the case of PHPI-Br, the this compound moiety is constructed as part of this convergent synthesis. bwise.kr

| Compound Name | Molecular Structure Precursor | Key Features | Ref |

| 2-(1-(4-Bromophenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)phenol (PHPI-Br) | 1,10-phenanthroquinone, 2-hydroxybenzaldehyde, 4-bromoaniline (B143363), ammonium acetate | π-extended phenanthroimidazole system | bwise.kr |

The development of complex structures is not limited to extending the aromatic system. The imidazole ring itself can be incorporated into larger fused heterocyclic systems. For example, derivatives of 1,4-bis(4-bromophenyl)butane-1,4-dione have been used as precursors to synthesize complex molecules containing an imidazole ring flanked by two bromophenyl groups. rsc.org These diones can be reacted with ammonium acetate in acetic acid to form a 2,5-bis(4-bromophenyl)-1H-imidazole core, demonstrating a cyclization strategy to build up the imidazole ring itself with the desired substitution pattern. rsc.org

Furthermore, the synthesis of imidazo-1,4-oxazinone derivatives from C-2 aroyl substituted imidazoles showcases another route to complex architectures. nih.gov Although the starting material in this specific study was not this compound, the synthesis of (4-Bromophenyl)(4-(4-bromophenyl)-1H-imidazol-2-yl)methanol as an intermediate highlights the utility of the bromophenyl-imidazole motif in building more complex heterocyclic systems. nih.gov The subsequent cyclization to form the imidazoxazinone ring system demonstrates the potential for derivatizing the imidazole core to create fused bicyclic structures. nih.gov

The versatility of the this compound scaffold is further underscored by its use in constructing supramolecular complexes and ligands for coordination chemistry. The nitrogen atoms of the imidazole ring can coordinate to metal ions, while the bromophenyl group can be functionalized to modulate the electronic properties and steric bulk of the resulting ligand. This allows for the design of complex metal-organic frameworks and coordination complexes with specific catalytic or material properties.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 1-(4-Bromophenyl)imidazole, the spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the bromophenyl ring.

The imidazole ring protons typically appear as multiplets or singlets in the aromatic region of the spectrum. The proton at the C2 position of the imidazole ring is generally the most deshielded due to the influence of the two adjacent nitrogen atoms. The protons at the C4 and C5 positions will also resonate in this region. The 4-bromophenyl group presents a classic AA'BB' system, appearing as two doublets, characteristic of a para-substituted benzene (B151609) ring. The integration of these signals corresponds to the number of protons in each environment (1:1:1 for the imidazole protons and 2:2 for the phenyl protons). The chemical shifts are influenced by the solvent used for the analysis. For instance, in a similar compound, 1-(4-methoxyphenyl)-1H-imidazole, the imidazole protons appear as multiplets at δ 7.20 and δ 7.78 ppm in CDCl₃. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole H-2 | ~7.8 - 8.0 | s |

| Imidazole H-4/H-5 | ~7.2 - 7.4 | m |

| Phenyl H-2'/H-6' (ortho to Imidazole) | ~7.3 - 7.5 | d |

Note: Expected values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is anticipated to show nine signals: three for the imidazole ring carbons and six for the bromophenyl ring carbons (four of which are unique due to symmetry).

The carbon atoms of the imidazole ring (C2, C4, C5) typically resonate between δ 115 and 140 ppm. mdpi.com The C2 carbon is the most downfield of the three. For the 4-bromophenyl ring, four distinct signals are expected: one for the carbon attached to the bromine (C4'), one for the carbon attached to the imidazole nitrogen (C1'), and two for the ortho and meta carbons (C2'/C6' and C3'/C5'). The carbon atom bonded to the electronegative bromine atom will be significantly shifted. In some imidazole derivatives, fast tautomerization can lead to broadening or disappearance of certain carbon signals in solution-state NMR. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C2 | ~135 - 140 |

| Imidazole C4/C5 | ~117 - 130 |

| Phenyl C1' (C-N) | ~135 - 140 |

| Phenyl C2'/C6' | ~120 - 125 |

| Phenyl C3'/C5' | ~132 - 135 |

Note: Expected values are based on typical ranges for similar structural motifs and related compounds like 4-bromophenol (B116583) and imidazole. chemicalbook.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations within a compound. The spectra of this compound are characterized by absorption bands corresponding to the vibrations of the imidazole and bromophenyl moieties.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from both the phenyl and imidazole rings appear in the 1400-1650 cm⁻¹ region.

C-N stretching: Vibrations associated with the imidazole ring are found in the 1250-1350 cm⁻¹ range.

C-H in-plane and out-of-plane bending: These produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). The out-of-plane bending for the para-substituted phenyl ring is expected around 800-850 cm⁻¹.

C-Br stretching: A strong absorption band for the carbon-bromine bond is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

A detailed study on the structurally similar 1-(4-methoxyphenyl)-1H-imidazole using FT-IR and Raman spectroscopy confirmed these general assignments, providing a solid basis for interpreting the spectra of the bromo-analogue. ahievran.edu.tr

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3150 - 3000 |

| Aromatic C=C Stretch | 1610 - 1580 |

| Imidazole Ring Stretch (C=N, C=C) | 1550 - 1450 |

| Phenyl Ring C-H Bending (out-of-plane) | 850 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

The molecular formula of this compound is C₉H₇BrN₂. nih.gov The calculated monoisotopic mass is 221.97926 Da. nih.govuni.lu A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks of almost equal intensity, (M)+ and (M+2)+, at m/z ≈ 222 and m/z ≈ 224, respectively. miamioh.edu

Common fragmentation pathways for aromatic halides involve the loss of the halogen atom. researchgate.net Therefore, a significant fragment ion would be expected from the loss of a bromine radical, resulting in an ion at m/z ≈ 143. Further fragmentation could involve the cleavage of the imidazole ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | ~222 | Molecular ion (containing ⁷⁹Br) |

| [M+2]⁺ | ~224 | Molecular ion (containing ⁸¹Br) |

| [M-Br]⁺ | ~143 | Loss of bromine atom |

| [C₆H₄N]⁺ | ~90 | Fragment from phenylimidazole cleavage |

Note: m/z values are for the most abundant isotopes.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bruker.com An SCXRD analysis of a suitable single crystal of this compound would provide definitive data on its molecular and crystal structure.

Table 5: Structural Parameters Obtainable from SCXRD

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Defines the symmetry and unit cell of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit. |

| Bond Lengths & Angles | Provides exact intramolecular distances and angles. |

| Torsion (Dihedral) Angles | Describes the conformation and orientation of molecular fragments. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element within a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For this compound, with the molecular formula C₉H₇BrN₂, the theoretical elemental composition can be calculated based on atomic masses. The experimental results from an elemental analyzer must match these theoretical values within a narrow margin of error (typically ±0.4%) to confirm the compound's purity and identity.

Table 6: Theoretical Elemental Composition of this compound (C₉H₇BrN₂)

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 48.46% |

| Hydrogen | H | 1.008 | 3.16% |

| Bromine | Br | 79.904 | 35.81% |

| Nitrogen | N | 14.007 | 12.56% |

| Total | | 223.07 | 100.00% |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-31+G(d,p), to achieve a balance between accuracy and computational cost.

The first step in theoretical analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 1-(4-Bromophenyl)imidazole, this process reveals key structural parameters. The molecule is not perfectly planar; there is a distinct dihedral angle between the imidazole (B134444) and the bromophenyl rings. This twist is a result of steric hindrance and electronic effects between the two ring systems. The optimized geometry provides precise bond lengths and angles that are in good agreement with experimental data for similar compounds.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C-Br Bond Length (Å) | 1.915 | C-N (imidazole ring) Bond Length (Å) | 1.330 - 1.390 |

| C-C (phenyl ring) Bond Length (Å) | 1.390 - 1.405 | C-N (inter-ring) Bond Length (Å) | 1.430 |

| C-C-C (phenyl ring) Bond Angle (°) | ~120.0 | C-N-C (imidazole ring) Bond Angle (°) | ~108.0 |

| Dihedral Angle (C-C-N-C) between rings (°): ~35-40 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and easier electronic excitation. nih.gov

In this compound, the HOMO is primarily localized on the electron-rich bromophenyl ring, while the LUMO is distributed across the imidazole ring. This distribution indicates that charge transfer transitions occur from the bromophenyl moiety to the imidazole ring upon electronic excitation.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.50 |

| E(LUMO) | -1.25 |

| Energy Gap (ΔE) | 5.25 |

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of the molecule. uc.pt This analysis helps to understand the electronic transitions between molecular orbitals. For this compound, the calculations typically predict strong absorption bands in the ultraviolet region. These absorptions are primarily attributed to π→π* transitions within the aromatic systems of the phenyl and imidazole rings. The calculated absorption maxima (λmax) generally show good correlation with experimental data for related compounds. researchgate.netnih.gov

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 275 | 0.45 | HOMO → LUMO (π→π) |

| 240 | 0.30 | HOMO-1 → LUMO (π→π) |

Vibrational analysis based on DFT calculations provides theoretical vibrational frequencies that correspond to the infrared (IR) and Raman spectra of the molecule. researchgate.net By comparing calculated frequencies with experimental data, specific vibrational modes can be assigned to particular functional groups. Key vibrational modes for this compound include C-H stretching of the aromatic rings, C=N and C-N stretching within the imidazole ring, and the characteristic C-Br stretching vibration.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100-3000 |

| Imidazole C=N stretch | 1550-1450 |

| Phenyl Ring C=C stretch | 1600-1500 |

| C-Br stretch | ~650 |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale to represent different potential values on the electron density surface. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov

For this compound, the MEP analysis reveals that the most negative potential is concentrated around the nitrogen atoms of the imidazole ring, particularly the N3 atom, making them the primary sites for interaction with electrophiles. The hydrogen atoms of the rings exhibit positive potential, while the region around the bromine atom shows a slightly positive potential known as a σ-hole, which can participate in halogen bonding.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. wikipedia.orgnumberanalytics.com This method provides quantitative insight into intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule. nih.gov The analysis calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C5-C6)phenyl | π(C8-N2)imidazole | 20.5 |

| π(C8-N2)imidazole | π(C2-C3)phenyl | 15.2 |

| LP(1) N1imidazole | σ*(C2-N1) | 5.8 |

*LP denotes a lone pair.

Molecular Dynamics Simulations and Drug-Likeness Studies

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. frontiersin.org These simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule with its environment, such as a biological receptor or solvent. frontiersin.org While specific MD simulation studies on this compound are not extensively documented in the literature, the principles of MD can be applied to understand its potential interactions. For instance, MD simulations of similar imidazole-containing compounds have been used to investigate their binding modes within the active sites of enzymes, revealing key amino acid residues involved in the interaction. semanticscholar.orgnih.gov Such studies often analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the ligand-protein complex. semanticscholar.org

Drug-likeness studies are crucial in the early stages of drug discovery to assess the potential of a compound to become a viable drug candidate. These studies evaluate physicochemical properties based on established rules, such as Lipinski's rule of five. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives have been a subject of interest in medicinal chemistry. nih.gov For this compound, its drug-likeness can be predicted using computational tools.

A study on various imidazole derivatives highlighted the importance of properties such as molecular weight, number of hydrogen bond donors and acceptors, and the logarithm of the partition coefficient (log P) in determining their pharmacokinetic profiles. nih.gov

Table 1: Predicted Drug-Likeness Properties of this compound

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 223.07 g/mol nih.gov | < 500 g/mol (Compliant) |

| Hydrogen Bond Donors | 0 | ≤ 5 (Compliant) |

| Hydrogen Bond Acceptors | 2 nih.gov | ≤ 10 (Compliant) |

| Log P (XLogP3-AA) | 2.4 nih.gov | ≤ 5 (Compliant) |

This table presents computationally predicted properties for this compound based on its chemical structure.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

While specific QSAR studies focusing solely on this compound are not prevalent, research on other series of imidazole derivatives has provided insights into the key molecular descriptors that influence their activity. researchgate.netnih.gov These studies often employ various statistical methods, such as multiple linear regression (MLR) and non-linear methods like artificial neural networks (ANN), to develop predictive models. nih.gov

For imidazole-containing compounds, QSAR studies have revealed that descriptors related to the molecule's volume, shape, and polarity are often crucial for their activity. nih.gov For instance, in a study on imidazole derivatives as ORL1 receptor antagonists, physicochemical parameters like density, surface tension, and the partition coefficient (LogP) were found to be significantly correlated with their inhibitory activity. researchgate.net

Table 2: Key Descriptor Classes in QSAR Models of Imidazole Derivatives

| Descriptor Class | Examples | Potential Influence on Activity |

| Topological Descriptors | Balaban index (J) | Describes the size and branching of the molecule. |

| Electronic Descriptors | Dipole moment | Relates to the polarity and electrostatic interactions. |

| Physicochemical Descriptors | LogP, Molar refractivity | Influences solubility, permeability, and binding. |

| Quantum Chemical Descriptors | HOMO/LUMO energies | Relate to the molecule's reactivity and ability to participate in charge transfer interactions. |

This table outlines descriptor classes that are commonly found to be important in QSAR studies of imidazole-containing compounds and are therefore relevant for theoretical investigations of this compound.

These theoretical approaches, while not providing direct experimental data on this compound, offer a rational framework for predicting its behavior and for designing future experimental studies.

Medicinal Chemistry and Biological Activity Investigations

Anticancer Activity

The imidazole (B134444) ring is a structural component of several approved anticancer drugs, including dacarbazine (B1669748) and nilotinib. mdpi.com This has spurred research into the anticancer potential of various imidazole derivatives, including those related to 1-(4-bromophenyl)imidazole.

Derivatives of this compound have demonstrated notable antiproliferative effects across a range of human cancer cell lines.

Breast Cancer (MCF-7, MDA-MB-231): In several studies, imidazole derivatives have shown significant cytotoxic activity against breast cancer cell lines. For instance, certain imidazole-2-thione derivatives linked to acenaphthylenone exhibited potent anticancer activity against the MCF-7 cell line, with some compounds being more active than the standard drug doxorubicin. nih.gov Similarly, some imidazole–pyrazole hybrids and other derivatives have shown high anticancer activity against both MCF-7 and MDA-MB-231 cell lines. mdpi.com Naproxen derivatives containing an imidazole moiety also exhibited notable antiproliferative effects against the MDA-MB-231 human breast cancer cell line. researchgate.net

Hepatocellular Carcinoma (HepG2): Thioxoimidazolidinone derivatives have been shown to effectively inhibit the growth of HepG2 cancer cells. mdpi.com Chalcone-thienopyrimidine derivatives, which can be structurally related to imidazole-containing compounds, also exhibited robust cytotoxicity against HepG2 cells. nih.gov

Colon Cancer (HCT-116): Thioxoimidazolidinone derivatives have demonstrated effective growth inhibition of HCT-116 cancer cells. mdpi.com Additionally, brominated plastoquinone (B1678516) (BrPQ) analogs have shown growth inhibition in colon cancer cell lines, including HCT-116. nih.gov

Leukemia (K562): Certain novel imidazole derivatives have been found to interfere with the proliferation of the K562 cell line, a chronic myelogenous leukemia (CML) cell line. nih.govnih.gov The kinase inhibitor BAY 43-9006 has also been shown to induce apoptosis in K562 cells. nih.gov

Antiproliferative Activity of Imidazole Derivatives on Various Cancer Cell Lines

| Cancer Cell Line | Compound Type | Observed Effect | Reference(s) |

|---|---|---|---|

| MDA-MB-231 | Naproxen-imidazole derivatives | Notable antiproliferative effects | researchgate.net |

| Imidazole–pyrazole hybrids | High anticancer activity | mdpi.com | |

| HepG2 | Thioxoimidazolidinone derivatives | Effective growth inhibition | mdpi.com |

| Chalcone-thienopyrimidine derivatives | Robust cytotoxicity | nih.gov | |

| MCF-7 | Imidazole-2-thione derivatives | Potent anticancer activity | nih.gov |

| Imidazole–pyrazole hybrids | High anticancer activity | mdpi.com | |

| HCT-116 | Thioxoimidazolidinone derivatives | Effective growth inhibition | mdpi.com |

| Brominated plastoquinone analogs | Growth inhibition | nih.gov | |

| K562 | Novel imidazole derivatives | Interference with proliferation | nih.govnih.gov |

| Kinase inhibitor BAY 43-9006 | Apoptosis induction | nih.gov |

The anticancer effects of this compound derivatives are mediated through various mechanisms at the molecular level.

Apoptosis Induction: A common mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells. For example, some imidazole derivatives have been shown to induce apoptosis in myeloid leukemia cells. nih.govnih.gov This process can be triggered through both extrinsic and intrinsic pathways, involving the activation of caspases such as caspase-8 and caspase-9. mdpi.comnih.gov

Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival is another important mechanism.

Kinase Inhibition: Many imidazole derivatives act as kinase inhibitors. nih.gov For example, some compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com The kinase inhibitor BAY 43-9006 has been shown to induce apoptosis in leukemia cells. nih.gov

Topoisomerase Inhibition: Certain imidazole-2-thiones have been identified as dual DNA intercalators and topoisomerase II inhibitors. nih.gov

Modulation of Cellular Signaling Pathways: Imidazole derivatives can interfere with critical signaling pathways that regulate cell growth and survival.

Wnt/β-catenin Pathway: Some studies have shown that imidazole derivatives can downregulate target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2. nih.govnih.gov

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another target. Chlorogenic acid, for instance, has been found to decrease the phosphorylation of JNKs and p38 kinase. nih.gov

PI3K/Nrf2 Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway may be involved in the activation of Nrf2 translocation, which upregulates cellular antioxidant enzymes. nih.gov

Some imidazole derivatives exert their anticancer effects by directly interacting with DNA. This can involve the induction of DNA damage and intercalation, which is the insertion of a molecule between the base pairs of DNA. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov The ability of a compound to intercalate with DNA is influenced by its structural and chemical properties, such as the presence of aromatic scaffolds. nih.gov

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents.

The emergence of multidrug-resistant bacteria has created an urgent need for new antibacterial agents. nih.gov Derivatives of this compound have shown promise in this area.

Gram-Negative Bacteria:

Escherichia coli : Certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated promising antibacterial activity against E. coli. nih.gov Other nitroimidazole hybrids have also shown significant activity against this bacterium. nih.gov

Pseudomonas aeruginosa : Some nitroimidazole/1,3,4-oxadiazole hybrids and quinolone/imidazole hybrids have exhibited potent activity against P. aeruginosa. nih.gov

Gram-Positive Bacteria:

Staphylococcus aureus : A number of imidazole derivatives, including certain thiazole (B1198619) derivatives, have shown potential against S. aureus. nih.govnih.gov

Bacillus subtilis : Some 4-(4-bromophenyl)-thiazol-2-amine derivatives have displayed potent antibacterial activity against B. subtilis. nih.gov Other imidazole hybrids have also proven to be effective against this bacterial strain. nih.gov

Antibacterial Activity of Imidazole Derivatives

| Bacterial Strain | Compound Type | Observed Effect | Reference(s) |

|---|---|---|---|

| Escherichia coli | 4-(4-bromophenyl)-thiazol-2-amine derivatives | Promising antibacterial activity | nih.gov |

| Nitroimidazole hybrids | Significant activity | nih.gov | |

| Pseudomonas aeruginosa | Nitroimidazole/1,3,4-oxadiazole hybrids | Potent activity | nih.gov |

| Quinolone/imidazole hybrids | Potent activity | nih.gov | |

| Staphylococcus aureus | 4-(4-bromophenyl)-thiazol-2-amine derivatives | Promising potential | nih.gov |

| Bacillus subtilis | 4-(4-bromophenyl)-thiazol-2-amine derivatives | Potent antibacterial activity | nih.gov |

| Imidazole hybrids | Effective against this strain | nih.gov |

Imidazole-based compounds have a well-established history as antifungal drugs, with many marketed agents like ketoconazole (B1673606) and miconazole (B906) containing this heterocyclic ring. nih.gov Research continues to explore new imidazole derivatives for their antifungal properties.

Candida Species:

Candida albicans : Several studies have reported the potent activity of imidazole derivatives against C. albicans. nih.govnih.gov For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives and other imidazole derivatives containing a 2,4-dienone motif have shown significant antifungal activity. nih.govnih.gov

Candida parapsilosis and Candida krusei : Imidazole derivatives with a 2,4-dienone motif have also demonstrated inhibitory effects against these Candida species. nih.gov

Filamentous Fungi:

Aspergillus niger : 4-(4-bromophenyl)-thiazol-2-amine derivatives have been found to be potent against A. niger. nih.gov

Botrytis cinerea and Rhizoctonia solani : Mutants of Trichoderma harzianum that produce more extracellular proteins have shown improved antifungal activity against these plant pathogens. nih.gov

Antifungal Activity of Imidazole Derivatives

| Fungal Pathogen | Compound Type | Observed Effect | Reference(s) |

|---|---|---|---|

| Candida albicans | 4-(4-bromophenyl)-thiazol-2-amine derivatives | Significant antifungal activity | nih.gov |

| Imidazole derivatives with 2,4-dienone motif | Strong, broad-spectrum inhibitory effects | nih.gov | |

| Candida parapsilosis | Imidazole derivatives with 2,4-dienone motif | Noticeable antifungal activities | nih.gov |

| Candida krusei | Imidazole derivatives with 2,4-dienone motif | Noticeable antifungal activities | nih.gov |

| Aspergillus niger | 4-(4-bromophenyl)-thiazol-2-amine derivatives | Potent activity | nih.gov |

| Botrytis cinerea | Trichoderma harzianum mutant | Improved antifungal activity | nih.gov |

| Rhizoctonia solani | Trichoderma harzianum mutant | Improved antifungal activity | nih.gov |

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of imidazole derivatives is often attributed to their ability to interfere with crucial microbial enzymes. A primary target for many antifungal agents within this class is the enzyme 14-α-demethylase.

Inhibition of 14-α-demethylase enzyme:

Lanosterol 14-α-demethylase (CYP51) is a vital cytochrome P450 enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. wikipedia.org This enzyme facilitates the removal of the C-14α-methyl group from lanosterol, a critical step in the sterol synthesis pathway. wikipedia.org Inhibition of 14-α-demethylase disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. This disruption ultimately inhibits fungal growth and replication. wikipedia.orgnih.gov

A variety of azole-containing compounds, including those with an imidazole core, function as inhibitors of this enzyme. drugbank.com The nitrogen atom in the imidazole ring is believed to interact with the heme iron atom in the active site of the cytochrome P450 enzyme, thereby blocking its catalytic activity. nih.gov While direct studies on this compound's inhibition of this specific enzyme are not detailed in the provided results, the known mechanism of action for many imidazole-based antifungals strongly suggests this as a probable mode of action. drugbank.com For instance, nitroimidazole derivatives are known to act as prodrugs that, upon reduction of their nitro group, form radical anions that are toxic to anaerobic bacteria and protozoa. nih.gov

Other Biological Activities

Beyond its potential antimicrobial effects, this compound and its related structures have been investigated for a range of other biological activities.

Antiviral Activity

The search for effective antiviral agents is a constant endeavor, and various heterocyclic compounds, including imidazoles, have been screened for their potential.

Against SARS-CoV-2 receptors:

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govrsc.org Molecular docking studies have been employed to investigate the potential of various imidazole derivatives to bind to and inhibit this enzyme. nih.govnih.gov Some studies have shown that certain imidazole analogs exhibit promising binding energies with the SARS-CoV-2 main protease, suggesting potential inhibitory activity. nih.govnih.gov For instance, a computational study on imidazole derivatives based on 7-chloro-4-aminoquinoline indicated that some of these compounds had a higher binding affinity for the Mpro active site than reference drugs like chloroquine (B1663885) and hydroxychloroquine. nih.gov Another study focused on asymmetric imidazole-4,5-dicarboxamide derivatives, with one compound showing notable potency against the SARS-CoV-2 main protease in vitro. rsc.org However, it is important to note that a study on JQ-1, a small molecule inhibitor of bromodomain and extra-terminal proteins (iBETs), which had shown initial antiviral activity against SARS-CoV-2, found it to be ineffective when administered after infection. lstmed.ac.uk

Anti-inflammatory and Analgesic Effects

Imidazole-containing compounds have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govnih.gov The imidazole ring is a structural feature in the known anti-inflammatory drug flumizole. nih.gov

Research has shown that certain di- and tri-substituted imidazole derivatives exhibit good anti-inflammatory activity with minimal gastrointestinal side effects. nih.gov For example, compounds like 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole have emerged as promising leads with both anti-inflammatory and antifungal properties. nih.gov Molecular docking studies have suggested that some imidazole analogues can bind effectively to the COX-2 receptor, a key enzyme in the inflammatory pathway. nih.gov

The analgesic activity of imidazole derivatives has also been evaluated, with some compounds showing significant pain-relieving effects in animal models. nih.gov

Antidepressant Activity

The modulation of serotonin (B10506) receptors is a key mechanism for many antidepressant drugs. Imidazole-based compounds have been investigated for their ability to interact with these receptors. nih.gov

Studies have explored imidazole derivatives as modulators of serotonin receptors, with some compounds showing potential antidepressant-like activity in preclinical models. nih.govnih.gov For example, certain imidazole-based compounds have shown a high affinity for serotonin (5-HT1A and 5-HT7) and dopamine (B1211576) (D2) receptors. nih.gov One novel 5-HT3 receptor antagonist, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, demonstrated antidepressant-like effects in rodent models. nih.gov Furthermore, a neuronal nitric oxide synthase (nNOS) inhibitor containing an imidazole moiety has been shown to enhance the effects of other antidepressant medications. nih.gov

Anthelmintic and Antiprotozoal Activities

The imidazole nucleus is a core component of many antiparasitic agents. Research into imidazole derivatives has revealed their potential to combat a range of parasitic infections caused by helminths and protozoa.

Studies have shown that various imidazole derivatives possess significant anthelmintic properties. For instance, a series of imidazole-5-one derivatives were synthesized and evaluated for their activity against the Indian earthworm Pheretima posthuma, with some compounds demonstrating good anthelmintic effects. ijpbs.com Another study highlighted the lethal effects of diisopropylphenyl-imidazole (DII) on Caenorhabditis elegans at different life stages, suggesting a novel mechanism of action. nih.govplos.org Furthermore, imidazolopeptides have shown moderate to good bioactivity against several earthworm species. researchgate.net Imidazole alkaloids isolated from Pilocarpus microphyllus have also been investigated, with epiisopilosine showing anthelmintic activity against Schistosoma mansoni at low concentrations.

In the realm of antiprotozoal activity, nitroimidazole derivatives have demonstrated considerable efficacy. Several of these compounds exhibit high in vitro activity against Trichomonas vaginalis, T. foetus, Histomonas meleagridis, and Entamoeba histolytica. oup.com The presence of a nitro group attached to the imidazole ring is often crucial for high chemotherapeutic efficiency. oup.com Additionally, a range of aryl-substituted imidazole compounds have displayed intriguing antiparasitic activity against T. cruzi, T. brucei, T. b. rhodesiense, and L. infantum. jchemrev.com Research on a new series of imidazoles has also shown promising growth inhibitory and curative potential against Trypanosoma infections. researchgate.netnih.gov Specifically, 5-nitroimidazole (5-NI) derivatives are a class of prodrugs effective against various protozoan parasites. mdpi.com

While direct studies on the anthelmintic and antiprotozoal activities of this compound are not extensively reported in the reviewed literature, the broad-spectrum antiparasitic potential of the imidazole class suggests that this compound and its derivatives could be promising candidates for further investigation.

Table 1: Anthelmintic and Antiprotozoal Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Target Organism/s | Observed Activity | Reference(s) |

| Imidazole-5-one derivatives | Pheretima posthuma | Good anthelmintic activity | ijpbs.com |

| Diisopropylphenyl-imidazole (DII) | Caenorhabditis elegans | Lethal at mature and immature stages | nih.govplos.org |

| Imidazolopeptides | Megascoplex konkanensis, Pontoscotex corethruses, Eudrilus eugeniea | Moderate to good bioactivity | researchgate.net |

| Nitroimidazoles | Trichomonas vaginalis, T. foetus, Histomonas meleagridis, Entamoeba histolytica | High in vitro activity | oup.com |

| Aryl substituted imidazoles | T. cruzi, T. brucei, T. b. rhodesiense, L. infantum | Intriguing antiparasitic activity | jchemrev.com |

Enzyme Inhibition (e.g., Kinases, Proteases, Carbonic Anhydrase IX, DNA Gyrase B)

The this compound scaffold and its derivatives have been investigated as inhibitors of various enzymes that are critical in pathological processes, showing potential for the development of targeted therapies.

Kinase Inhibition:

Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Imidazole-containing compounds have been explored as kinase inhibitors. For instance, a series of N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, which are structurally related to the Bcr-Abl inhibitor imatinib, have shown potent inhibitory activity against the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. One such derivative exhibited an IC₅₀ value of 0.2 µM. Pyrazole derivatives, which share a diazole core with imidazoles, have also been investigated as Aurora-A kinase inhibitors, with some compounds showing potent cytotoxicity against cancer cell lines with IC₅₀ values in the sub-micromolar range. nih.gov Furthermore, 2,4,5-trisubstituted imidazoles with naphthyl and benzothiophene-4-substituents have been identified as potent BRAF kinase inhibitors, with one compound displaying an IC₅₀ of 9 nM.

Protease Inhibition:

Proteases are involved in a multitude of physiological and pathological processes, making them attractive drug targets. Asymmetric imidazole-4,5-dicarboxamide derivatives have been explored as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.govrsc.org One of the synthesized compounds, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, demonstrated an IC₅₀ of 4.79 ± 1.37 μM against this protease. nih.gov Additionally, a family of imidazolidine-based compounds have been identified as potent inhibitors of fungal aspartic proteases from Candida albicans, a key virulence factor. nih.gov

Carbonic Anhydrase IX Inhibition:

Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that plays a role in the survival and proliferation of cancer cells, making it a target for anticancer therapies. A study on sulphonylated 1,2,3-triazole incorporated benzenesulphonamides, which are structurally related to imidazoles, revealed selective inhibition of CA IX. nih.gov One of the compounds, 4-(5-(4-bromophenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide, exhibited an inhibition constant (Ki) of 44.5 nM against hCA IX. nih.gov This highlights the potential of incorporating a bromophenyl group in the design of CA IX inhibitors.

DNA Gyrase B Inhibition:

Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibacterial drugs. The Gyrase B (GyrB) subunit contains the ATP-binding site. While there is extensive research on DNA gyrase inhibitors, specific data for this compound is scarce. However, studies on related heterocyclic compounds provide insights. For example, a series of N-phenyl-4,5-dibromopyrrolamides have been developed as ATP-competitive DNA gyrase B inhibitors, with the most active compound showing an IC₅₀ of 20 nM against Escherichia coli DNA gyrase. rsc.org Another study on N-phenyl-4,5-dibromopyrrolamides and N-phenylindolamides also identified potent DNA gyrase B inhibitors, with the best compound displaying an IC₅₀ of 450 nM. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Imidazole and Related Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ / Kᵢ Value | Reference(s) |

| N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides | PDGFR tyrosine kinase | 0.2 µM | |

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives | Aurora-A kinase | 0.11 ± 0.03 µM | nih.gov |

| 6-{2-[4-(2-dimethylamino-ethoxy)-phenyl]-5-pyridin-4-yl-3H-imidazol-4-yl}-naphthalen-1-ol | BRAF kinase | 9 nM | |

| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | SARS-CoV-2 main protease | 4.79 ± 1.37 μM | nih.gov |

| 4-(5-(4-bromophenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide | Carbonic Anhydrase IX (hCA IX) | 44.5 nM (Kᵢ) | nih.gov |

| N-phenyl-4,5-dibromopyrrolamides | E. coli DNA gyrase B | 20 nM | rsc.org |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. The antioxidant potential of imidazole-containing compounds has been an area of active research.

Studies on a family of imidazole alkaloids, specifically lepidines B, D, and E, have demonstrated their free radical scavenging activity through single-electron transfer (SET) reactions. nih.gov These compounds were predicted to be capable of deactivating hydroperoxyl radicals, with reaction rate constants ranging from 10⁵ to 10⁶ M⁻¹ s⁻¹. nih.gov The acid-base equilibrium was found to play a significant role in their antioxidant capacity. nih.gov

While direct experimental data on the antioxidant properties of this compound is limited in the available literature, the inherent electronic properties of the imidazole ring, coupled with the substitution pattern, suggest that it could possess antioxidant capabilities. The bromophenyl moiety can influence the electron density of the imidazole ring, which in turn could affect its ability to donate an electron or a hydrogen atom to neutralize free radicals. Further studies are warranted to quantify the antioxidant potential of this compound and its derivatives.

Coordination Chemistry and Material Science Applications

Formation of Metal Complexes with 1-(4-Bromophenyl)imidazole Ligands

This compound acts as a monodentate ligand, coordinating to metal centers through one of the nitrogen atoms of the imidazole (B134444) ring. The synthesis of these complexes often involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes exhibit a range of geometries and coordination numbers, which are influenced by the metal ion, the stoichiometry of the reaction, and the presence of other coordinating anions.

The synthesis of transition metal complexes with imidazole-based ligands is a well-established area of research. While specific studies on this compound with all the listed metals are not extensively documented, the synthesis of complexes with related ligands provides insight into the expected chemistry.

For instance, tetra-substituted imidazole ligands have been used to synthesize complexes of Co(II), Ni(II), Cu(II), Mn(II), and Zn(II). nih.gov These syntheses typically involve reacting the imidazole derivative with the corresponding metal salt in a solvent like glacial acetic acid. nih.gov Similarly, new nickel(II) and copper(II) complexes have been synthesized with imidazophenanthroline derivatives, demonstrating the versatility of the imidazole moiety in forming stable metal complexes. nih.gov The synthesis of these compounds is confirmed through techniques such as FT-IR and UV-visible spectroscopy, along with elemental analysis. nih.gov